
F 16915
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F 16915 ist ein Derivat der Docosahexaensäure, einer mehrfach ungesättigten Fettsäure. Es hat sich gezeigt, dass es vielversprechend ist, Vorhofflimmern, das durch Herzinsuffizienz ausgelöst wird, zu verhindern, was es zu einem potenziellen Therapeutikum für Herz-Kreislauf-Erkrankungen macht .
Herstellungsmethoden
This compound wird aus Docosahexaensäure durch eine Reihe chemischer Reaktionen synthetisiert. Die Synthese umfasst die Veresterung von Docosahexaensäure mit Nicotinalkohol, gefolgt von Reinigungsschritten, um das Endprodukt zu erhalten . Die industriellen Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich ähnliche chemische Prozesse in größerem Maßstab.
Wissenschaftliche Forschungsanwendungen
F 16915 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Herz-Kreislauf-Forschung: Es wird vor allem für sein Potenzial untersucht, Vorhofflimmern, das durch Herzinsuffizienz ausgelöst wird, zu verhindern. .
Pharmakologie: this compound wird in der pharmakologischen Forschung verwendet, um seine Auswirkungen auf die Herzfunktion und sein Potenzial als Therapeutikum zu verstehen.
Biochemie: Forscher untersuchen die biochemischen Pfade und molekularen Ziele, die von this compound beeinflusst werden, um Einblicke in seinen Wirkmechanismus zu gewinnen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die elektrische und strukturelle Umgestaltung der Vorhöfe angreift. Es reduziert die Dephosphorylierung von Connexin43, einem Protein, das an der Gap-Junction-Kommunikation beteiligt ist, wodurch die Synchronisation der Vorhofzellen verbessert wird. Diese Wirkung trägt dazu bei, die Aufrechterhaltung von Vorhofflimmern in Herzinsuffizienzmodellen zu verhindern .
Vorbereitungsmethoden
F 16915 is synthesized from docosahexaenoic acid through a series of chemical reactions. The synthetic route involves the esterification of docosahexaenoic acid with nicotinyl alcohol, followed by purification steps to obtain the final product . The industrial production methods for this compound are not widely documented, but they likely involve similar chemical processes on a larger scale.
Analyse Chemischer Reaktionen
F 16915 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wirkmechanismus
F 16915 exerts its effects by targeting the electrical and structural remodeling of the atria. It reduces the de-phosphorylation of connexin43, a protein involved in gap junction communication, thereby improving the synchronization of atrial cells. This action helps to prevent the maintenance of atrial fibrillation in heart failure models .
Vergleich Mit ähnlichen Verbindungen
F 16915 ist im Vergleich zu anderen Docosahexaensäure-Derivaten einzigartig, da es die besondere Fähigkeit besitzt, Vorhofflimmern, das durch Herzinsuffizienz ausgelöst wird, zu verhindern. Zu ähnlichen Verbindungen gehören andere Derivate von mehrfach ungesättigten Fettsäuren, wie z. B.:
- Eicosapentaensäure-Derivate
- Linolsäure-Derivate
- Alpha-Linolensäure-Derivate
Diese Verbindungen haben ebenfalls kardiovaskuläre Vorteile, zielen aber möglicherweise nicht so spezifisch auf Vorhofflimmern ab wie this compound .
Eigenschaften
IUPAC Name |
pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(30)31-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWVEXMRBAWBPJ-KUBAVDMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92510-91-3 |
Source


|
| Record name | F-16915 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092510913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | F-16915 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L7PA2MAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research on F 16915?
A1: Both research papers [, ] indicate that this compound, also known as Pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate, shows promise in preventing atrial fibrillation induced by heart failure. The titles suggest it could be a novel "upstream therapy," implying it might target the underlying causes of heart failure-related atrial fibrillation rather than just the symptoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
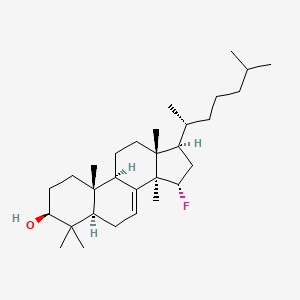
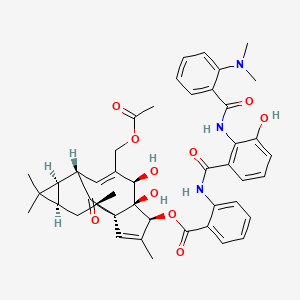
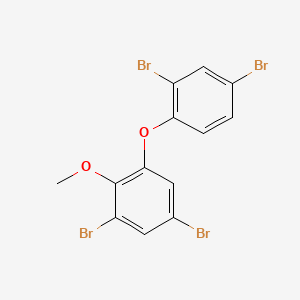
![(1S,5R,13R,14R,15S,17R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-ol](/img/structure/B1256008.png)
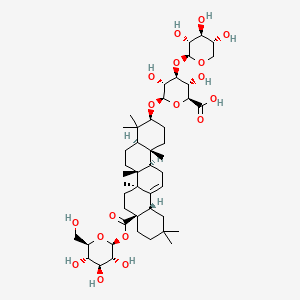
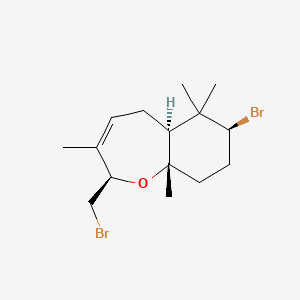
![Indolo[3,2,1-jk]carbazole](/img/structure/B1256015.png)

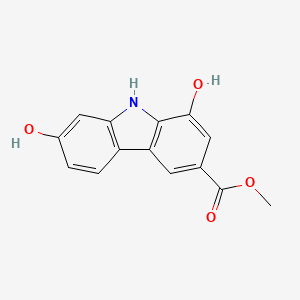
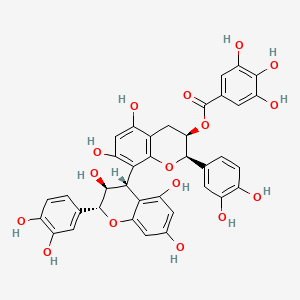
![methyl (1R,2S,3R,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1256020.png)
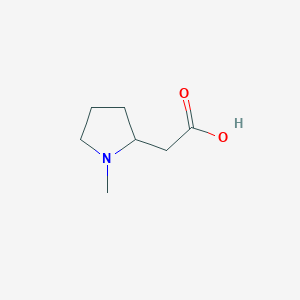

![(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1256025.png)
